ethyl 3-amino-5-methyl-1H-indole-2-carboxylate ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 296264-25-0
VCID: VC6173179
InChI: InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

CAS No.: 296264-25-0

Cat. No.: VC6173179

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

ethyl 3-amino-5-methyl-1H-indole-2-carboxylate - 296264-25-0

Specification

CAS No. 296264-25-0
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Standard InChI Key SMKHWBBDIZIBLD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole scaffold of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • Ethoxycarbonyl group at position 2, contributing to ester functionality and influencing solubility.

  • Amino group at position 3, enabling hydrogen bonding and participation in condensation reactions.

  • Methyl group at position 5, enhancing lipophilicity and steric effects .

The molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . While experimental data for this specific isomer are unavailable, analogs such as ethyl 5-amino-3-methyl-1H-indole-2-carboxylate exhibit similar properties, including a density of 1.25 g/cm³ and a melting point range of 150–152°C .

Synthetic Pathways

Reduction of Nitroindole Derivatives

A common route to synthesize substituted indole-2-carboxylates involves the catalytic hydrogenation of nitro precursors. For example, ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate undergoes hydrogenation using 10% Pd/C in methanol at room temperature, yielding ethyl 5-amino-1-methyl-1H-indole-2-carboxylate in 77% yield . This method could be adapted for the target compound by modifying the nitro group's position and substituents.

Reaction Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Temperature: 20°C

  • Duration: 12 hours

Formylation and Condensation Reactions

Ethyl 3-formyl-1H-indole-2-carboxylate, synthesized via Vilsmeier-Haack formylation of ethyl indole-2-carboxylate using POCl₃/DMF, serves as a key intermediate for preparing β-carboline and aplysinopsin analogs . The aldehyde group at position 3 facilitates condensations with active methylene compounds (e.g., rhodanine, barbituric acid), forming heterocyclic hybrids . Adapting this strategy, the amino group in the target compound could enable similar cyclocondensations for drug discovery applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

For ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, ¹H NMR (300 MHz, CDCl₃) reveals:

  • Aromatic protons at δ 7.52 (s, 1H), 7.21–7.18 (m, 1H), and 6.85–6.82 (m, 1H).

  • Ethoxy group signals at δ 4.38–4.31 (q, 2H) and 1.42–1.37 (t, 3H).

  • Methyl group resonance at δ 4.01 (s, 3H) .

The target compound’s NMR profile would likely show upfield shifts for the 3-amino group (δ 3.5–4.0) and downfield shifts for the 5-methyl substituent (δ 2.1–2.5) .

Infrared (IR) Spectroscopy

Key IR absorptions for related compounds include:

  • N–H stretch: 3300–3500 cm⁻¹ (amino group).

  • C=O stretch: 1712–1684 cm⁻¹ (ester carbonyl).

  • C–N stretch: 1340–1250 cm⁻¹ .

Applications in Medicinal Chemistry

β-Carboline Hybrids

Indole-2-carboxylates serve as precursors for β-carbolines, which exhibit antitumor, antiviral, and neuroprotective activities. For instance, condensation of ethyl 3-formyl-1H-indole-2-carboxylate with thiohydantoins yields β-carboline thiohydantoin derivatives . The target compound’s amino group could similarly participate in Schiff base formations, enabling access to novel bioactive hybrids.

Aplysinopsin Analogs

Aplysinopsins, marine-derived bis-indole alkaloids, are synthesized via condensation of indole aldehydes with tryptamine derivatives. Ethyl 3-formyl-1H-indole-2-carboxylate has been used to generate aplysinopsin analogs with modified ester groups . Substituting the formyl group with an amino moiety, as in the target compound, could yield analogs with enhanced solubility or target affinity.

Comparative Analysis of Indole-2-Carboxylate Derivatives

PropertyEthyl 3-Amino-5-Methyl-1H-Indole-2-CarboxylateEthyl 5-Amino-3-Methyl-1H-Indole-2-Carboxylate Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate
Molecular FormulaC₁₂H₁₄N₂O₂C₁₂H₁₄N₂O₂C₁₂H₁₄N₂O₃
Molecular Weight218.25218.25234.25
Key Substituents3-NH₂, 5-CH₃5-NH₂, 3-CH₃3-NH₂, 5-OCH₃
Potential Applicationsβ-Carboline hybrids, kinase inhibitorsAntimicrobial agentsAnticancer agents

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